molecular formula C16H14N4O3S B3016982 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one CAS No. 2097923-62-9

2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one

Cat. No. B3016982
CAS RN: 2097923-62-9
M. Wt: 342.37
InChI Key: JMDVSFKNBPZICJ-UHFFFAOYSA-N
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Description

The compound “2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one” is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a piperazine ring, and a chromen-4-one group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole, piperazine, and chromen-4-one rings. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thiadiazole ring might undergo reactions with nucleophiles or electrophiles, and the piperazine ring could potentially be involved in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromen-4-one group could potentially confer fluorescence properties .

Scientific Research Applications

Anticancer Potential

Thiazolidin-4-one derivatives have been investigated for their antiproliferative effects. Notably, analogues D-1, D-6, D-15, and D-16 demonstrated comparable efficacy (within the IC50 range of 1 to 7 μM) when compared to the reference drug doxorubicin (IC50 = 0.5 μM) . These findings suggest that this compound class holds promise as a potential anticancer agent.

Antimicrobial Activity

Several thiazolidin-4-one derivatives, including D-2, D-4, D-6, D-19, and D-20, exhibited potent antimicrobial activity against selective bacterial and fungal strains. Their minimum inhibitory concentration (MIC) ranged from 3.58 to 8.74 µM . These compounds could be explored further as antimicrobial agents.

Antioxidant Properties

Thiazolidin-4-one analogues were evaluated for antioxidant potential using the DPPH assay. Among them, analogue D-16 stood out as the most potent derivative (IC50 = 22.3 µM), surpassing the positive control ascorbic acid (IC50 = 111.6 µM) . This suggests that it may serve as an effective antioxidant.

Anti-Inflammatory Effects

While not directly studied for anti-inflammatory properties, compounds with similar scaffolds (such as 1,3,4-thiadiazoles) have demonstrated adequate anti-inflammatory effects. Further investigations could explore whether thiazolidin-4-one derivatives exhibit similar activity .

Pyrazole and Thiazole Hybridization

The presence of both pyrazole and thiazole moieties in this compound makes it interesting for hybridization studies. Researchers could explore its potential as a scaffold for designing novel bioactive molecules .

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include studies to determine its physical and chemical properties, investigations of its reactivity, and exploration of its potential biological activities .

properties

IUPAC Name

2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-12-9-14(23-13-4-2-1-3-11(12)13)16(22)20-7-5-19(6-8-20)15-10-17-24-18-15/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDVSFKNBPZICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one

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